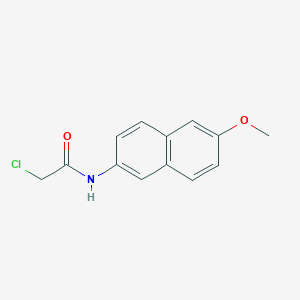
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide, also known as CX-614, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is not fully understood. However, it is believed to enhance LTP by increasing the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects. It increases the release of glutamate, an important neurotransmitter involved in learning and memory, and enhances the activity of NMDA receptors, which are also involved in LTP. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has also been shown to increase the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation of long-term memories.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has several advantages for lab experiments. It is highly selective for AMPA receptors and has a long half-life, which allows for sustained effects on LTP. However, 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide. One area of interest is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide's potential therapeutic applications in neurological and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide and its effects on other neurotransmitter systems.
In conclusion, 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects. It has been extensively studied for its effects on memory consolidation and retrieval, LTP, and potential therapeutic applications in neurological and psychiatric disorders. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide's mechanism of action involves the enhancement of AMPA receptor activity and the expression of BDNF. While 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has several advantages for lab experiments, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for research on 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide, including the development of more potent and selective AMPA receptor modulators and the investigation of its potential therapeutic applications.
Synthesemethoden
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide is synthesized through a multi-step process involving the reaction of 2-chloro-N-methylacetamide with cyclohexylmagnesium bromide, followed by the addition of lithium chloride and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory consolidation and retrieval in animal models and to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus. 2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide has also been investigated for its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyclohexylethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYQPHBFRNNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)


![2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)
![2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B6646155.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B6646189.png)
![2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B6646191.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![2-chloro-N-[2-methyl-2-(3-methylphenyl)propyl]acetamide](/img/structure/B6646208.png)
![2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646214.png)